3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride
Overview
Description
3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride is a quinoxaline derivative known for its unique chemical properties and applications. This compound is characterized by its quinoxaline core, which is a bicyclic structure consisting of a benzene ring fused with a pyrazine ring. The presence of methoxy groups and a carbonyl chloride functional group further enhances its reactivity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoxaline Core: The initial step often involves the condensation of an o-phenylenediamine with a suitable diketone, such as methylglyoxal, under acidic conditions to form the quinoxaline core.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Carbonyl Chloride Group: The final step involves the introduction of the carbonyl chloride group at position 2. This can be achieved by reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The quinoxaline core can participate in redox reactions. For example, it can be reduced to form dihydroquinoxaline derivatives or oxidized to form quinoxaline N-oxides.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures, often facilitated by the presence of the methoxy groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Dihydroquinoxaline Derivatives: Resulting from reduction reactions.
Quinoxaline N-oxides: Formed through oxidation reactions.
Scientific Research Applications
3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride has diverse applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to its ability to form highly fluorescent derivatives.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride largely depends on its chemical reactivity. The carbonyl chloride group can react with nucleophiles, leading to the formation of various derivatives that can interact with biological targets. The quinoxaline core can intercalate with DNA, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-carbonyl chloride: Similar structure but lacks the dihydro and oxo groups.
3,4-Dihydro-6,7-dimethoxyquinoxaline-2-carbonyl chloride: Similar but without the methyl and oxo groups.
6,7-Dimethoxyquinoxaline-2-carbonyl chloride: Lacks the dihydro, methyl, and oxo groups.
Uniqueness
3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both methoxy groups and the carbonyl chloride group makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
IUPAC Name |
6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c1-15-7-5-9(19-3)8(18-2)4-6(7)14-10(11(13)16)12(15)17/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUXEWBKFUSDKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C(C1=O)C(=O)Cl)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908781 | |
Record name | 6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104077-15-8 | |
Record name | 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104077158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 104077-15-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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